molecular formula C32H48Cl2N2O4 B12047455 2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid

2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid

Cat. No.: B12047455
M. Wt: 595.6 g/mol
InChI Key: PXJUPOIBJZNVCK-UHFFFAOYSA-N
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Description

2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid is a complex organic compound that features a pyrazole ring, a phenyl group, and a long-chain fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the long-chain fatty acid: This can be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have bioactive properties that make it useful in the study of enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of 2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid will depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions could involve binding to active sites, altering protein conformation, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole: This compound shares the pyrazole ring and phenyl group but lacks the long-chain fatty acid.

    2-oxopropyl derivatives: Compounds with similar oxopropyl groups but different substituents on the pyrazole ring.

Uniqueness

The uniqueness of 2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid lies in its combination of a pyrazole ring, a phenyl group, and a long-chain fatty acid. This unique structure may confer specific properties, such as enhanced bioactivity or improved solubility, that are not present in similar compounds.

Properties

Molecular Formula

C32H48Cl2N2O4

Molecular Weight

595.6 g/mol

IUPAC Name

2-[3-(4,4-dichloro-5-oxo-1-phenylpyrazol-3-yl)-2-oxopropyl]icosanoic acid

InChI

InChI=1S/C32H48Cl2N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-26(30(38)39)24-28(37)25-29-32(33,34)31(40)36(35-29)27-22-19-17-20-23-27/h17,19-20,22-23,26H,2-16,18,21,24-25H2,1H3,(H,38,39)

InChI Key

PXJUPOIBJZNVCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(CC(=O)CC1=NN(C(=O)C1(Cl)Cl)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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